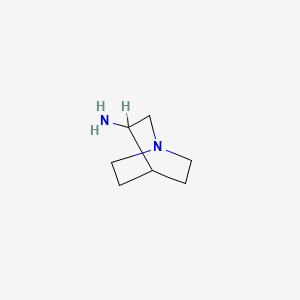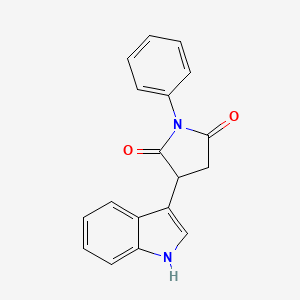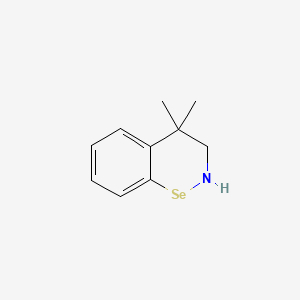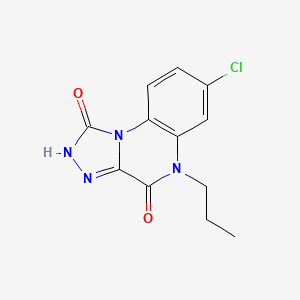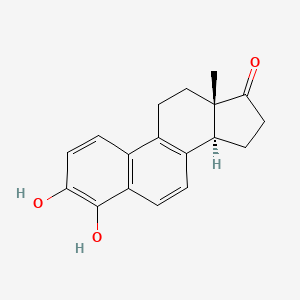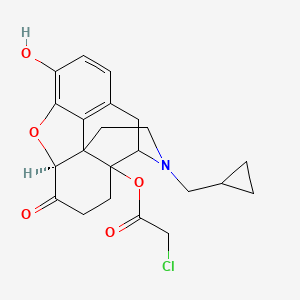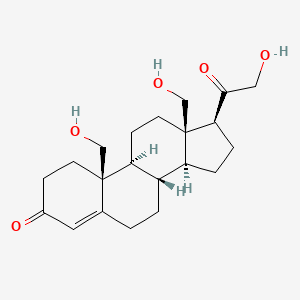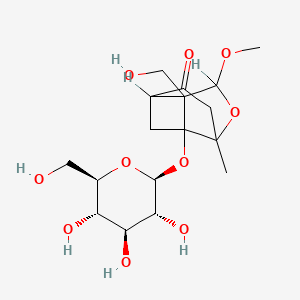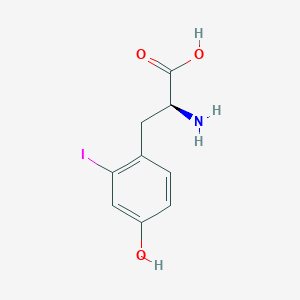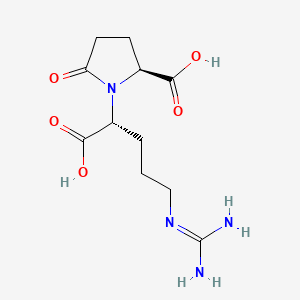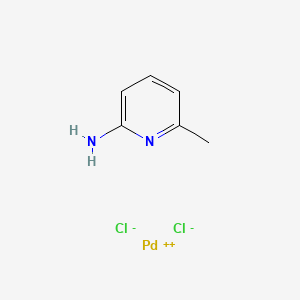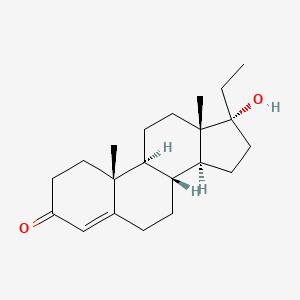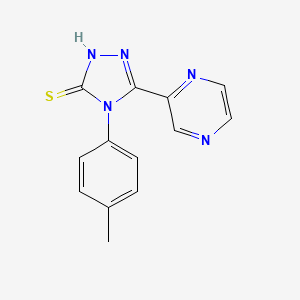
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It includes a pyrazine ring, which is a heterocyclic aromatic ring containing two nitrogen atoms , and a 1,2,4-triazole ring, which is another type of heterocyclic aromatic ring containing three nitrogen atoms. The presence of a thiol group (-SH) suggests that this compound might have some interesting reactivity, as thiols are known to be quite reactive.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine and 1,2,4-triazole rings. These rings are aromatic and planar, which could contribute to the stability of the molecule. The presence of the thiol group could also influence the molecule’s structure, as it could form hydrogen bonds with other molecules or even within the same molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could make the compound somewhat polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
This compound and its derivatives have been studied for their antimicrobial activities. For instance, Bayrak et al. (2009) explored the antimicrobial properties of related 1,2,4-triazole derivatives, indicating the potential of these compounds in treating microbial infections (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anti-Inflammatory Properties
Compounds structurally similar to 4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory activities. The study by Arustamyan et al. (2021) exemplifies this research direction, demonstrating the potential of these compounds in managing inflammatory conditions (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).
Structural Studies
Detailed structural studies have been conducted on 1,2,4-triazole derivatives. Artime et al. (2018) conducted single-crystal X-ray diffraction studies on similar compounds, providing insights into their molecular structures, which is crucial for understanding their chemical behavior and potential applications (Artime, Castiñeiras, García-Santos, & Saa, 2018).
Antioxidant and Analgesic Activities
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have been explored for their potential antioxidant and analgesic properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and found significant analgesic and antioxidant properties in the synthesized compounds (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Corrosion Inhibition
Research has also been conducted on the use of similar triazole derivatives as corrosion inhibitors. For example, Yadav et al. (2013) investigated benzimidazole derivatives, which include a triazole moiety, for their efficacy in inhibiting corrosion of mild steel in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-9-2-4-10(5-3-9)18-12(16-17-13(18)19)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOIIPXQBZTQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322270 | |
| Record name | 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
113399-90-9 | |
| Record name | 4-(4-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



